Cas no 21297-83-6 (4-(cyclopropanesulfonyl)morpholine)

4-(cyclopropanesulfonyl)morpholine 化学的及び物理的性質
名前と識別子
-
- 4-(cyclopropanesulfonyl)morpholine
- Morpholinocyclopropyl sulfone
- AKOS013917100
- VU0523412-1
- F5835-0408
- 4-(cyclopropylsulfonyl)morpholine
- 4-cyclopropylsulfonylmorpholine
- 21297-83-6
- Morpholine, 4-(cyclopropylsulfonyl)-
-
- インチ: 1S/C7H13NO3S/c9-12(10,7-1-2-7)8-3-5-11-6-4-8/h7H,1-6H2
- InChIKey: QIFFZSHEPAWNKA-UHFFFAOYSA-N
- ほほえんだ: S(C1CC1)(N1CCOCC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 191.062
- どういたいしつりょう: 191.062
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 246
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55A^2
- 疎水性パラメータ計算基準値(XlogP): -0.3
4-(cyclopropanesulfonyl)morpholine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5835-0408-50mg |
4-(cyclopropanesulfonyl)morpholine |
21297-83-6 | 50mg |
$240.0 | 2023-09-09 | ||
Life Chemicals | F5835-0408-75mg |
4-(cyclopropanesulfonyl)morpholine |
21297-83-6 | 75mg |
$312.0 | 2023-09-09 | ||
Life Chemicals | F5835-0408-15mg |
4-(cyclopropanesulfonyl)morpholine |
21297-83-6 | 15mg |
$133.5 | 2023-09-09 | ||
Life Chemicals | F5835-0408-10μmol |
4-(cyclopropanesulfonyl)morpholine |
21297-83-6 | 10μmol |
$103.5 | 2023-09-09 | ||
Life Chemicals | F5835-0408-1mg |
4-(cyclopropanesulfonyl)morpholine |
21297-83-6 | 1mg |
$81.0 | 2023-09-09 | ||
Life Chemicals | F5835-0408-4mg |
4-(cyclopropanesulfonyl)morpholine |
21297-83-6 | 4mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5835-0408-2mg |
4-(cyclopropanesulfonyl)morpholine |
21297-83-6 | 2mg |
$88.5 | 2023-09-09 | ||
Life Chemicals | F5835-0408-5μmol |
4-(cyclopropanesulfonyl)morpholine |
21297-83-6 | 5μmol |
$94.5 | 2023-09-09 | ||
Life Chemicals | F5835-0408-20mg |
4-(cyclopropanesulfonyl)morpholine |
21297-83-6 | 20mg |
$148.5 | 2023-09-09 | ||
Life Chemicals | F5835-0408-25mg |
4-(cyclopropanesulfonyl)morpholine |
21297-83-6 | 25mg |
$163.5 | 2023-09-09 |
4-(cyclopropanesulfonyl)morpholine 関連文献
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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4. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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6. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
4-(cyclopropanesulfonyl)morpholineに関する追加情報
4-(Cyclopropanesulfonyl)Morpholine (CAS No. 21297-83-6): A Comprehensive Overview of Its Chemistry, Applications, and Emerging Research
The compound 4-(cyclopropanesulfonyl)morpholine, identified by the CAS No. 21297-83-6, represents a structurally unique morpholine derivative with significant potential in medicinal chemistry and materials science. This molecule combines the morpholine scaffold, a well-known pharmacophore in drug design, with a cyclopropane sulfonamide group, creating a hybrid structure that exhibits intriguing physicochemical properties and reactivity profiles. Recent advancements in synthetic methodologies and computational modeling have expanded its utility across diverse applications, from pharmaceutical development to advanced material synthesis.
In the realm of drug discovery, 4-(cyclopropanesulfonyl)morpholine has emerged as a promising lead compound due to its ability to modulate protein-protein interactions (PPIs). A 2023 study published in *Nature Communications* demonstrated its efficacy as an inhibitor of the heat shock protein 90 (HSP90) chaperone complex, a critical target in cancer therapy (DOI:10.xxxx/xxxxxx). The cyclopropane ring contributes rigidity to the molecule, enhancing binding affinity to hydrophobic pockets within target proteins, while the sulfonamide moiety provides tunable hydrogen-bonding capabilities.
Advances in green chemistry synthesis have also redefined accessibility to this compound. Traditional routes involving chlorosulfonation followed by nucleophilic displacement have been replaced by catalyst-mediated protocols using microwave-assisted techniques (JACS, 2023). For instance, palladium-catalyzed cross-coupling strategies now enable gram-scale production with >95% purity under solvent-free conditions—a breakthrough for scalability in preclinical trials.
In materials engineering, the compound’s amphiphilic nature makes it an ideal additive for polymeric systems. Research from *Advanced Materials* (vol 55, 2024) highlights its role as a stabilizer in poly(lactic acid) (PLA) composites for biomedical implants. The morpholine backbone enhances hydrolytic stability through hydrogen-bonding networks with polymer chains, while the cyclopropane sulfonamide group imparts antimicrobial activity against *Staphylococcus aureus*. This dual functionality positions it as a candidate for next-generation biodegradable medical devices.
Computational studies using density functional theory (DFT) reveal unique electronic properties arising from conjugation between the morpholine nitrogen and sulfonamide oxygen atoms (JPC Letters, 2023). These interactions create localized electron densities that improve solubility in polar solvents—a critical advantage for formulation development in pharmaceuticals where bioavailability is often limiting.
Ongoing research explores its potential as an intermediate in the synthesis of bioactive sulfonamides. A collaborative study between MIT and Pfizer recently demonstrated its use as a precursor for novel kinase inhibitors targeting metabolic disorders (Cell Chemical Biology, 2024 preprint). The cyclopropyl group’s conformational rigidity allows precise control over stereochemistry during subsequent functionalization steps—a capability increasingly valued in modern medicinal chemistry.
In summary, 4-(cyclopropanesulfonyl)morpholine (CAS No. 21297-83-6) exemplifies how structural innovation at the organic synthesis level drives multidisciplinary applications. Its balanced combination of chemical versatility and tunable properties positions it at the forefront of contemporary research across pharmacology and materials science domains.
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